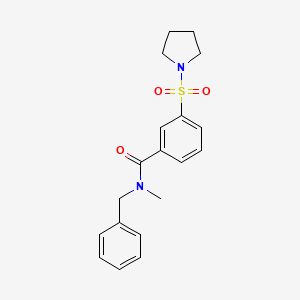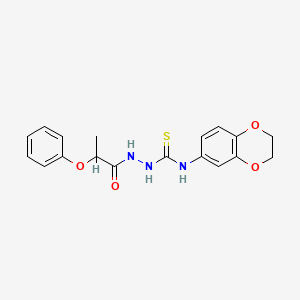![molecular formula C18H21NO3 B4709573 N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylbenzamide](/img/structure/B4709573.png)
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylbenzamide
Vue d'ensemble
Description
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylbenzamide, also known as GW501516, is a synthetic compound that is classified as a PPARδ receptor agonist. It was first synthesized in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the athletic community as a performance-enhancing drug due to its ability to increase endurance and aid in fat loss. Despite its potential benefits, the compound has been banned by the World Anti-Doping Agency since 2009 due to concerns about its safety.
Mécanisme D'action
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylbenzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, this compound increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to increased energy production and improved endurance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal studies. These include increased fatty acid oxidation, improved glucose uptake, increased mitochondrial biogenesis, reduced inflammation, and improved insulin sensitivity. It has also been shown to increase endurance and reduce fatigue in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylbenzamide has several advantages for laboratory experiments, including its ability to activate PPARδ and improve metabolic function. However, it also has several limitations, including its potential for toxicity and its banned status in many sports organizations.
Orientations Futures
Future research on N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylbenzamide could focus on its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It could also investigate the potential for safer and more effective PPARδ agonists that do not have the same safety concerns as this compound. Additionally, further studies could explore the mechanisms by which this compound improves metabolic function and endurance in animal models.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. In animal studies, it has been shown to improve insulin sensitivity, reduce inflammation, and decrease the risk of atherosclerosis. It has also been investigated as a potential treatment for Alzheimer's disease and multiple sclerosis.
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenoxy)propan-2-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-6-4-5-7-17(13)18(20)19-14(2)12-22-16-10-8-15(21-3)9-11-16/h4-11,14H,12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPRVCGYQZEADO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)COC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B4709490.png)

![2-methoxyethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B4709504.png)

![N-[3-(4-chlorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4709528.png)

![methyl 3-[4-oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4709541.png)
![N-(3-ethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4709557.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4709579.png)

![2,6-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4709592.png)

![{2-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4709609.png)